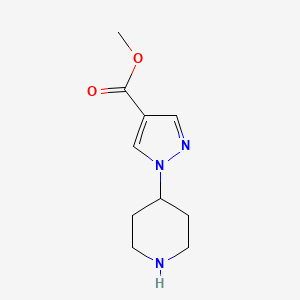

Methyl 1-(piperidin-4-YL)-1H-pyrazole-4-carboxylate

CAS No.:

Cat. No.: VC16542248

Molecular Formula: C10H15N3O2

Molecular Weight: 209.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H15N3O2 |

|---|---|

| Molecular Weight | 209.24 g/mol |

| IUPAC Name | methyl 1-piperidin-4-ylpyrazole-4-carboxylate |

| Standard InChI | InChI=1S/C10H15N3O2/c1-15-10(14)8-6-12-13(7-8)9-2-4-11-5-3-9/h6-7,9,11H,2-5H2,1H3 |

| Standard InChI Key | ICPCJOWSTVIMQH-UHFFFAOYSA-N |

| Canonical SMILES | COC(=O)C1=CN(N=C1)C2CCNCC2 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Methyl 1-(piperidin-4-yl)-1H-pyrazole-4-carboxylate features a pyrazole ring (a five-membered aromatic heterocycle with two adjacent nitrogen atoms) linked to a piperidine group (a six-membered saturated ring containing one nitrogen atom) at the N1 position. The methyl ester substituent at the C4 position of the pyrazole ring contributes to its polarity and reactivity. The IUPAC name, methyl 1-piperidin-4-ylpyrazole-4-carboxylate, reflects this arrangement .

The SMILES notation for the compound is COC(=O)C1=CN(N=C1)C2CCNCC2, which encodes the connectivity of atoms and functional groups . X-ray crystallography and NMR studies confirm the planar geometry of the pyrazole ring and the chair conformation of the piperidine moiety, both critical for intermolecular interactions .

Physicochemical Characteristics

Key properties include:

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 209.24 g/mol | |

| Melting Point | Not reported | – |

| Boiling Point | Not reported | – |

| Solubility | Moderate in polar solvents | |

| LogP (Partition Coefficient) | Estimated 1.2–1.5 |

The compound’s moderate solubility in polar solvents like dimethyl sulfoxide (DMSO) and methanol makes it suitable for in vitro biological assays. Its logP value suggests balanced lipophilicity, enhancing membrane permeability while retaining aqueous solubility .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis typically involves a multi-step approach:

-

Formation of the Pyrazole Core: Cyclocondensation of hydrazine derivatives with β-keto esters or α,β-unsaturated ketones. For example, 1-(piperidin-4-yl)-1H-pyrazole-4-carboxylic acid is synthesized via Claisen-Schmidt condensation between piperidine-4-carbaldehyde and a methyl ketone derivative .

-

Esterification: Reaction of the carboxylic acid intermediate with methanol in the presence of a catalyst (e.g., sulfuric acid) to yield the methyl ester .

A representative reaction scheme is:

Industrial Optimization

Large-scale production employs continuous flow reactors to enhance yield and reduce reaction times. Automated purification systems, such as preparative high-performance liquid chromatography (HPLC), ensure high purity (>95%) for pharmaceutical applications.

Applications in Medicinal Chemistry

Drug Discovery Scaffold

The compound serves as a versatile intermediate in synthesizing kinase inhibitors and G protein-coupled receptor (GPCR) modulators. For example, patent WO2015067782A1 highlights pyrazole derivatives as therapeutics for inflammatory and oncological disorders .

Comparative Analysis with Analogues

The table below contrasts methyl 1-(piperidin-4-yl)-1H-pyrazole-4-carboxylate with related compounds:

The piperidine group enhances target binding affinity compared to simpler pyrazole esters .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume